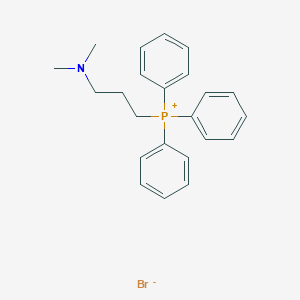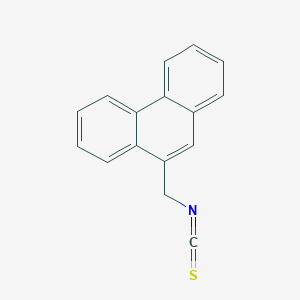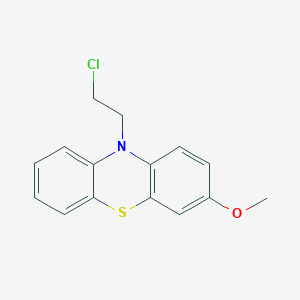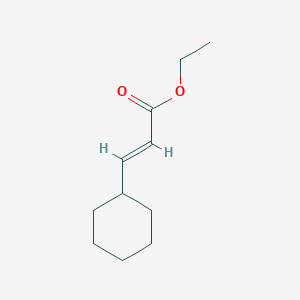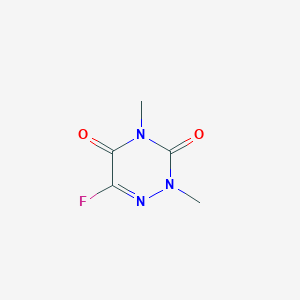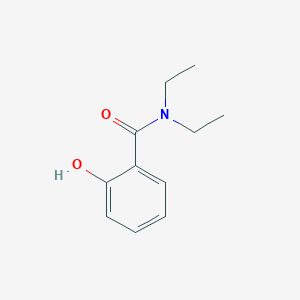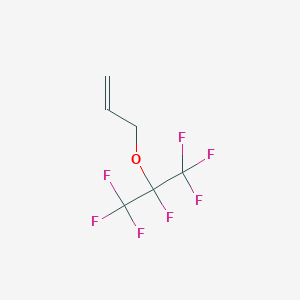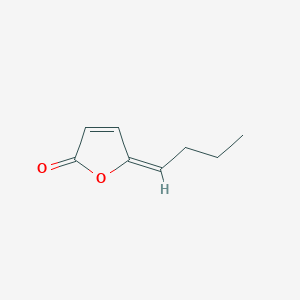
Iodcyclopropan
Übersicht
Beschreibung
Iodocyclopropane is a useful research compound. Its molecular formula is C3H5I and its molecular weight is 167.98 g/mol. The purity is usually 95%.
The exact mass of the compound Iodocyclopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iodocyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodocyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organokatalytische Anwendungen
Cyclopropen-basierte Verbindungen, einschließlich Iodcyclopropan, haben sich als wertvolle Synthons für den Aufbau von Carbocyclen, Heterocyclen und anderen nützlichen organischen Verbindungen erwiesen . Sie wurden in verschiedenen Bereichen der Organokatalyse eingesetzt, wie z. B. Phasentransferkatalyse (PTC), Brønsted-Base-Katalyse, Wasserstoffbrücken-Donor-Katalyse, nukleophile Carben-Katalyse und Elektrophotokatalyse .
Synthese von funktionalisierten Iodcyclopropanen
this compound kann stereoselektiv aus 2- und 3-Iod-2-alken-1-olen unter Verwendung des Wittig-Furukawa-Zinkreagenzes hergestellt werden . Diese Methode stellt eine neuartige Herstellung von funktionalisierten Iodcyclopropanen dar .
3. Synthese von substituierten cis- und trans-1,2-Divinylcyclopropanen this compound kann bei der stereospezifischen Synthese von substituierten cis- und trans-1,2-Divinylcyclopropanen verwendet werden . Der Schlüsselschritt in diesem Prozess ist die Pd(0)-katalysierte Kreuzkupplungsreaktion eines Vinylcyclopropylzinkchlorids, das aus dem entsprechenden Vinyl-Iodcyclopropan abgeleitet ist, mit einem Iod-Alken .
Synthese von 1-Phenyl-2-Vinylcyclopropanen
Ebenso kann this compound bei der Synthese von 1-Phenyl-2-Vinylcyclopropanen verwendet werden . Dies beinhaltet auch eine Pd(0)-katalysierte Kreuzkupplungsreaktion .
Synthese von Spiro[2.4]heptanen
this compound kann bei der Synthese von Spiro[2.4]heptanen über eine BuLi-vermittelte Cyclisierung von substituierten cis-1-(4-Alkinyl)-2-Hydroxymethyl-1-Iodcyclopropanen verwendet werden .
Synthese von 2-Cyclopropylbenzoxazol
Safety and Hazards
Zukünftige Richtungen
The future of iodocyclopropane and other cyclopropanes lies in the development of increasingly selective and mild approaches for their synthesis and functionalization . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
Wirkmechanismus
Target of Action
Iodocyclopropane is an organoiodine compound . It is primarily used as a synthetic intermediate in the synthesis of many alkyl, aryl, and acyl substituted cyclopropanes via organometallic reactions . Therefore, its primary targets are the molecules that it reacts with to form these substituted cyclopropanes.
Mode of Action
The compound reacts with benzoxazole to produce 2-cyclopropylbenzoxazole in the presence of a palladium catalyst . This reaction is an example of how iodocyclopropane interacts with its targets to create new compounds.
Biochemical Pathways
It is known that cyclopropane, the core structure of iodocyclopropane, can act as an independent pharmacophore group and as a fragment for modification of the pharmacological activity level of medicines used in practice .
Result of Action
The result of iodocyclopropane’s action is the formation of new compounds, such as 2-cyclopropylbenzoxazole and various alkyl, aryl, and acyl substituted cyclopropanes . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.
Eigenschaften
IUPAC Name |
iodocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODBNNWEWTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19451-11-7 | |
| Record name | iodocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to iodocyclopropanes?
A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:
- Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].
- Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].
- Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].
Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?
A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].
Q3: What types of reactions can iodocyclopropanes undergo?
A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:
- Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].
- Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].
- Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].
- Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].
Q4: What is the typical spectroscopic data associated with iodocyclopropanes?
A4: Iodocyclopropanes display characteristic spectroscopic features, including:
- NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].
- Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].
Q5: What are some potential applications of iodocyclopropanes?
A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:
- Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an iodocyclopropane moiety [].
Q6: What are the challenges associated with iodocyclopropane chemistry, and how can they be addressed?
A6: While iodocyclopropanes are versatile building blocks, some challenges remain:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
